2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride
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Overview
Description
2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride is a chemical compound with the molecular formula C12H19ClN2O. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to an ethanimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride typically involves the reaction of 4-tert-butylphenol with ethyl chloroacetate in the presence of a base to form 2-(4-tert-butylphenoxy)ethyl acetate. This intermediate is then reacted with ammonium hydroxide to yield 2-(4-tert-butylphenoxy)ethanimidamide. Finally, the ethanimidamide is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenoxy)ethanamine
- 2-(4-tert-butylphenoxy)ethanol
- 2-(4-tert-butylphenoxy)acetic acid
Uniqueness
2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride is unique due to the presence of the ethanimidamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)ethanimidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14;/h4-7H,8H2,1-3H3,(H3,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOWADVOQLCJBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372588 |
Source
|
Record name | 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-47-1 |
Source
|
Record name | 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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